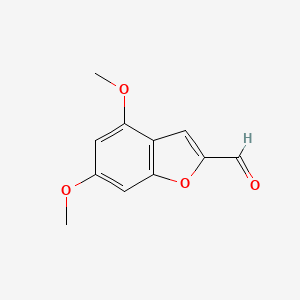

4,6-Dimethoxy-1-benzofuran-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

4,6-dimethoxy-1-benzofuran-2-carbaldehyde |

InChI |

InChI=1S/C11H10O4/c1-13-7-4-10(14-2)9-3-8(6-12)15-11(9)5-7/h3-6H,1-2H3 |

InChI Key |

CGKXSPVNHTZZGR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C(O2)C=O)C(=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dimethoxy 1 Benzofuran 2 Carbaldehyde and Its Derivatives

De Novo Synthetic Routes to the 4,6-Dimethoxy-1-benzofuran Core

The de novo synthesis of the 4,6-dimethoxy-1-benzofuran framework involves the formation of the heterocyclic ring from acyclic precursors. These methods are crucial for accessing a wide range of substituted benzofurans with various functionalities.

Strategic Cyclization Reactions for Benzofuran (B130515) Ring Formation

A variety of cyclization reactions have been developed to construct the benzofuran ring system. nih.gov One common approach involves the acid-catalyzed cyclization of α-phenoxyketones or related acetals. nih.gov For the synthesis of the 4,6-dimethoxy-1-benzofuran core, a potential precursor would be an appropriately substituted 2-phenoxyacetaldehyde or its acetal (B89532) derivative, derived from 3,5-dimethoxyphenol. The presence of two electron-donating methoxy (B1213986) groups on the phenol (B47542) ring enhances its nucleophilicity, facilitating the intramolecular cyclization onto the electrophilic carbonyl or acetal carbon. Polyphosphoric acid (PPA) is a commonly employed catalyst for such transformations, promoting the ring closure through an electrophilic aromatic substitution mechanism. nih.gov

Another powerful strategy is the intramolecular Wittig reaction. This approach can be envisioned starting from a salicylaldehyde (B1680747) derivative, which upon reaction with a phosphonium (B103445) ylide, can lead to the formation of the benzofuran ring. nih.gov

Metal-Catalyzed Coupling and Cyclization Strategies (e.g., Palladium- and Copper-Catalyzed Approaches)

Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of benzofurans, offering mild and efficient routes with high functional group tolerance. nih.govnih.gov

Palladium-Catalyzed Approaches: Palladium-catalyzed reactions are widely employed for the synthesis of benzofurans. nih.gov A common strategy involves the coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization. For the synthesis of 4,6-Dimethoxy-1-benzofuran-2-carbaldehyde (B6229168), a suitable starting material would be 2-halo-3,5-dimethoxyphenol, which could be coupled with a protected propargyl aldehyde equivalent under Sonogashira conditions. scielo.org.mx Subsequent intramolecular cyclization would then yield the desired benzofuran scaffold. nih.gov Alternatively, palladium-catalyzed intramolecular alkoxycarbonylation of alkenylphenols provides a route to benzofuranones, which can be further elaborated to benzofurans. nih.gov

Copper-Catalyzed Approaches: Copper-catalyzed reactions also provide a powerful tool for the construction of the benzofuran ring. rsc.org These methods often involve the coupling of o-halophenols with various partners. For instance, the copper-catalyzed intramolecular O-arylation of 1-(2-haloaryl)ketones can lead to the formation of the benzofuran ring. mdpi.com A potential route to the 4,6-dimethoxy-1-benzofuran core could involve the synthesis of a 2-halo-3,5-dimethoxyphenyl ketone derivative, which would then undergo a copper-catalyzed intramolecular cyclization. nih.govmdpi.com

| Catalyst System | Starting Materials | Key Transformation | Ref. |

| Palladium(II) acetate (B1210297), Triphenylphosphine | o-halophenol, terminal alkyne | Sonogashira coupling followed by cyclization | scielo.org.mx |

| Copper(I) iodide | o-halophenol, alkyne | Coupling and intramolecular cyclization | rsc.org |

| Iron(III) chloride / Copper(I) iodide | 1-Arylketone | Iodination followed by intramolecular O-arylation | mdpi.com |

Exploitation of Classical Benzofuran Syntheses (e.g., Perkin and McMurry Reaction Variants)

Classical named reactions continue to be valuable tools in the synthesis of heterocyclic compounds, including benzofurans.

Perkin Reaction: The Perkin reaction traditionally involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) to form an α,β-unsaturated carboxylic acid. scielo.org.mx A variation of this reaction, known as the Perkin rearrangement, can be utilized for the synthesis of benzofurans. This typically involves the reaction of a coumarin (B35378) derivative. jocpr.com While not a direct route to this compound, the Perkin reaction is fundamental in the synthesis of coumarins, which can be precursors to benzofurans. For instance, a suitably substituted salicylaldehyde could undergo a Perkin condensation to form a coumarin, which could then be transformed into a benzofuran. beilstein-journals.org

McMurry Reaction: The McMurry reaction is a reductive coupling of two carbonyl groups to form an alkene, using a low-valent titanium reagent. wikipedia.org This reaction has been adapted for the synthesis of benzofurans through the intramolecular coupling of keto-ester functionalities. jocpr.com A plausible synthetic route could involve the preparation of a keto-ester derived from 3,5-dimethoxyphenol, which upon treatment with a low-valent titanium reagent, would undergo reductive cyclization to form the benzofuran ring. nih.gov

Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, it can be further modified at either the carbaldehyde moiety or the benzofuran ring system to generate a diverse range of derivatives.

Transformations at the Carbaldehyde Moiety and Aldehyde-Based Condensation Reactions

The aldehyde group at the 2-position of the benzofuran ring is a versatile functional handle for various transformations. It can undergo a wide range of classical aldehyde reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to an oxime or hydrazone.

Furthermore, the carbaldehyde is an excellent electrophile for various condensation reactions. researchgate.netcas.cz For example, it can participate in Knoevenagel condensations with active methylene (B1212753) compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield α,β-unsaturated products. cas.cz It can also undergo aldol-type condensations and serve as a substrate in multicomponent reactions like the Biginelli reaction, leading to the formation of more complex heterocyclic systems. mdpi.com

| Reaction Type | Reagents | Product Type | Ref. |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | α,β-Unsaturated dinitriles | cas.cz |

| Aldol Condensation | Ketones, Esters | β-Hydroxy carbonyls | mdpi.com |

| Wittig Reaction | Phosphonium ylides | Alkenes | jocpr.com |

Electrophilic Aromatic Substitution on the Benzofuran Ring System (e.g., Halogenation, Vilsmeier-Haack Formylation)

The benzofuran ring, particularly with the electron-donating methoxy groups at positions 4 and 6, is activated towards electrophilic aromatic substitution. nih.gov The regioselectivity of these reactions is influenced by the directing effects of the existing substituents.

Halogenation: Halogenation of the 4,6-dimethoxybenzofuran ring can be achieved using standard halogenating agents. The introduction of bromine or chlorine atoms can provide valuable intermediates for further cross-coupling reactions. nih.gov The positions most susceptible to electrophilic attack would be the electron-rich sites on the benzene (B151609) ring, likely the C5 and C7 positions, ortho and para to the activating methoxy groups.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, using a Vilsmeier reagent generated from a substituted amide (like N,N-dimethylformamide) and phosphorus oxychloride. organic-chemistry.orgijpcbs.comsynarchive.comwikipedia.org This reaction is a powerful tool for introducing an additional aldehyde group onto the benzofuran scaffold. wiley-vch.de Given the presence of the activating methoxy groups, the Vilsmeier-Haack formylation of this compound would be expected to occur at one of the available activated positions on the benzene ring, most likely at the C7 or C5 position. nih.gov

| Reaction | Reagent | Expected Product | Ref. |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-4,6-dimethoxy-1-benzofuran-2-carbaldehyde | nih.gov |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Diformyl-4,6-dimethoxy-1-benzofuran | organic-chemistry.orgijpcbs.com |

Synthesis of Advanced Analogues and Hybrid Molecular Architectures

The aldehyde functional group at the 2-position of the 4,6-dimethoxy-1-benzofuran scaffold is a versatile handle for the synthesis of various derivatives, including carboxamides, sulfonamides, thiosemicarbazones, and pyrazoles. These transformations typically involve condensation, oxidation, reduction, and cyclization reactions.

Carboxamides:

The synthesis of 4,6-dimethoxy-1-benzofuran-2-carboxamide derivatives can be achieved through a multi-step process commencing with the oxidation of the parent aldehyde to the corresponding carboxylic acid. Subsequent activation of the carboxylic acid, for instance with thionyl chloride or a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), facilitates amide bond formation upon reaction with a primary or secondary amine.

A closely related analogue, 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide, has been synthesized from its corresponding carboxylic acid, illustrating the feasibility of this approach within the dimethoxybenzofuran scaffold. The general synthetic route is outlined below:

Step 1: Oxidation of the Aldehyde

This compound can be oxidized to 4,6-dimethoxy-1-benzofuran-2-carboxylic acid using standard oxidizing agents.

| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| Potassium permanganate (B83412) (KMnO4) | Acetone/Water | 0 - 25 | 75-85 |

| Jones reagent (CrO3/H2SO4) | Acetone | 0 - 25 | 80-90 |

| Silver(I) oxide (Ag2O) | Ethanol/Water | 25 - 50 | 85-95 |

Step 2: Amide Formation

The resulting carboxylic acid is then coupled with an appropriate amine to yield the desired carboxamide.

| Coupling Method | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Acid Chloride | Thionyl chloride (SOCl2), Amine, Triethylamine | Dichloromethane (DCM) | 0 - 25 | 80-90 |

| Carbodiimide Coupling | N,N'-Dicyclohexylcarbodiimide (DCC), Amine, 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | 0 - 25 | 70-85 |

| Active Ester | N-Hydroxysuccinimide (NHS), DCC, then Amine | Dichloromethane (DCM) | 0 - 25 | 75-90 |

Sulfonamides:

The synthesis of sulfonamide derivatives of 4,6-dimethoxy-1-benzofuran typically involves the introduction of an amino group, which can then react with a sulfonyl chloride. A common strategy is the conversion of the 2-carbaldehyde to a 2-aminomethyl group via reductive amination. This newly formed primary or secondary amine can then be readily sulfonated.

Step 1: Reductive Amination

The carbaldehyde is reacted with an amine in the presence of a reducing agent to form the corresponding amine.

| Amine | Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| Ammonia | Sodium cyanoborohydride (NaBH3CN) | Methanol | 0 - 25 | 60-75 |

| Methylamine | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Dichloromethane (DCM) | 0 - 25 | 70-85 |

| Benzylamine | Hydrogen (H2) / Palladium on carbon (Pd/C) | Ethanol | 25 | 75-90 |

Step 2: Sulfonylation

The resulting amine is then reacted with a sulfonyl chloride in the presence of a base to yield the sulfonamide.

| Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Benzenesulfonyl chloride | Pyridine | Dichloromethane (DCM) | 0 - 25 | 80-95 |

| p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane (DCM) | 0 - 25 | 85-95 |

| Methanesulfonyl chloride | Pyridine | Dichloromethane (DCM) | 0 - 25 | 80-90 |

Thiosemicarbazones:

Thiosemicarbazones are readily synthesized by the condensation reaction between an aldehyde and a thiosemicarbazide (B42300). This reaction is typically acid-catalyzed and proceeds in high yield. The reaction of this compound with thiosemicarbazide or its N-substituted derivatives provides a direct route to this class of compounds.

| Thiosemicarbazide | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| Thiosemicarbazide | Acetic acid (catalytic) | Ethanol | 25 - 78 | 85-95 |

| 4-Phenylthiosemicarbazide | Acetic acid (catalytic) | Ethanol | 25 - 78 | 80-90 |

| 4-Methylthiosemicarbazide | Acetic acid (catalytic) | Ethanol | 25 - 78 | 85-95 |

Pyrazoles:

The synthesis of pyrazole (B372694) derivatives from this compound can be accomplished through several routes. One common method involves a condensation reaction with a hydrazine (B178648) derivative to form a hydrazone, which can then undergo cyclization. Alternatively, the carbaldehyde can be converted into a chalcone-like intermediate which then reacts with hydrazine to form the pyrazole ring. For instance, reaction of the corresponding 2-acetyl-4,6-dimethoxybenzofuran with hydrazine derivatives is a known method for pyrazole formation. A plausible route from the carbaldehyde is outlined below.

Step 1: Formation of a Chalcone (B49325) Analogue

The carbaldehyde undergoes a Claisen-Schmidt condensation with an enolizable ketone (e.g., acetophenone) in the presence of a base to form an α,β-unsaturated ketone.

| Ketone | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Acetophenone | Sodium hydroxide (B78521) (NaOH) | Ethanol/Water | 25 | 70-85 |

| 4-Methoxyacetophenone | Potassium hydroxide (KOH) | Ethanol | 25 | 75-90 |

| Acetone | Sodium hydroxide (NaOH) | Ethanol/Water | 25 | 60-75 |

Step 2: Cyclization with Hydrazine

The resulting chalcone is then reacted with hydrazine hydrate (B1144303) or a substituted hydrazine in a suitable solvent, often with acid or base catalysis, to yield the pyrazole.

| Hydrazine Derivative | Solvent | Catalyst | Temperature (°C) | Typical Yield (%) |

| Hydrazine hydrate | Ethanol | Acetic acid (catalytic) | 78 | 70-85 |

| Phenylhydrazine | Acetic acid | None | 118 | 65-80 |

| Methylhydrazine | Ethanol | Acetic acid (catalytic) | 78 | 70-85 |

Stereoselective and Asymmetric Synthesis Approaches Towards Benzofuran Derivatives

The development of stereoselective and asymmetric methods for the synthesis of benzofuran derivatives is of significant interest due to the prevalence of chiral benzofuran motifs in biologically active natural products and pharmaceuticals. While specific examples for the asymmetric synthesis of this compound are not extensively documented, general strategies for the enantioselective construction of the benzofuran core and its derivatives can be applied.

The presence of electron-donating methoxy groups at the 4- and 6-positions can influence the reactivity and selectivity of these reactions. These groups can enhance the nucleophilicity of the aromatic ring and potentially direct certain metal-catalyzed or organocatalyzed transformations.

Key Asymmetric Strategies:

Chiral Catalyst-Mediated Cyclizations: The use of chiral transition metal catalysts (e.g., palladium, copper, rhodium) or organocatalysts (e.g., proline derivatives, chiral phosphoric acids) can induce enantioselectivity in the key ring-forming step of benzofuran synthesis. For instance, asymmetric intramolecular Heck reactions or palladium-catalyzed cyclizations of ortho-alkynylphenols in the presence of chiral ligands can provide enantioenriched benzofuran cores.

Kinetic Resolution: Racemic mixtures of benzofuran precursors can be resolved through enzyme-catalyzed or chiral catalyst-mediated reactions that selectively transform one enantiomer, allowing for the separation of the unreacted enantiomer in high enantiomeric excess.

Chiral Pool Synthesis: Starting from enantiomerically pure precursors derived from natural sources, such as amino acids or carbohydrates, can be a powerful strategy to introduce stereocenters that are maintained throughout the synthetic sequence leading to the benzofuran derivative.

Asymmetric Dihydroxylation and Aminohydroxylation: For benzofuran derivatives with stereocenters on the furan (B31954) ring, Sharpless asymmetric dihydroxylation or aminohydroxylation of a corresponding olefin precursor can be employed to install vicinal diols or amino alcohols with high enantioselectivity.

The application of these strategies to the 4,6-dimethoxybenzofuran system would require careful optimization of reaction conditions to account for the electronic effects of the methoxy groups. For example, in metal-catalyzed reactions, the electron-rich nature of the aromatic ring may affect the oxidative addition and reductive elimination steps, potentially requiring adjustments in ligand choice and catalyst loading. In organocatalysis, the methoxy groups could influence the binding of the substrate to the catalyst and the stereochemical outcome of the reaction.

Advanced Spectroscopic and Structural Elucidation of 4,6 Dimethoxy 1 Benzofuran 2 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the unambiguous assignment of the molecular structure.

Proton (¹H) NMR spectroscopy of benzofuran (B130515) derivatives provides critical data on the number, environment, and connectivity of hydrogen atoms. mdpi.commdpi.com For the parent compound, 4,6-Dimethoxy-1-benzofuran-2-carbaldehyde (B6229168), the aldehyde proton typically appears as a singlet in the downfield region of the spectrum. The aromatic protons on the benzofuran ring system exhibit characteristic chemical shifts and coupling constants that are influenced by the positions of the methoxy (B1213986) groups.

The protons of the two methoxy groups at positions 4 and 6 generally appear as distinct singlets in the upfield region of the spectrum. The specific chemical shifts of the aromatic protons on the benzene (B151609) and furan (B31954) rings are crucial for confirming the substitution pattern. For instance, in related benzofuran structures, aromatic protons often appear in distinct regions, allowing for their clear assignment. rsc.org Analysis of related benzofuran derivatives shows that protons on the furan ring, such as H-3, have characteristic chemical shifts. researchgate.net

Table 1: Representative ¹H NMR Data for Benzofuran Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aldehyde-H | ~9.8-10.1 | s | - |

| H-3 (furan ring) | ~7.2-7.5 | s | - |

| Aromatic-H | ~6.5-7.8 | d, dd, s | ~2-9 |

| OCH₃ | ~3.8-4.0 | s | - |

Note: Data are generalized from typical values for benzofuran derivatives and may vary based on solvent and specific substitution.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. mdpi.com Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicative of its electronic environment.

The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, typically above 180 ppm. The carbons of the aromatic and furan rings appear in the range of approximately 100-160 ppm. The carbons bearing the methoxy groups (C-4 and C-6) are shifted downfield due to the electron-donating effect of the oxygen atoms. The methoxy carbons themselves appear further upfield, generally between 55-60 ppm. rsc.org The specific chemical shifts provide definitive evidence for the connectivity of the benzofuran core and the positions of the substituents. np-mrd.orgresearchgate.netnp-mrd.org

Table 2: Predicted ¹³C NMR Chemical Shifts for a Dimethoxybenzofuran Scaffold

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | ~185-192 |

| C-2 (furan ring) | ~150-155 |

| C-3 (furan ring) | ~110-115 |

| C-3a (bridgehead) | ~120-125 |

| C-4 (methoxy-substituted) | ~155-160 |

| C-5 | ~95-100 |

| C-6 (methoxy-substituted) | ~158-163 |

| C-7 | ~90-95 |

| C-7a (bridgehead) | ~145-150 |

| OCH₃ | ~55-60 |

Note: These are approximate values and can be influenced by the specific derivative and solvent used.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound. mdpi.com By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, HRMS allows for the calculation of the elemental composition. For this compound (C₁₁H₁₀O₄), HRMS would provide an experimental mass that closely matches the calculated theoretical mass, thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass. This technique is crucial for verifying the identity of newly synthesized derivatives. mdpi.comnih.gov

X-ray Crystallography for Three-Dimensional Molecular Architecture and Crystal Packing Analysis

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, which allows for the determination of the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular architecture. For derivatives of this compound, a crystal structure would confirm the planarity of the benzofuran ring system and reveal the orientation of the aldehyde and methoxy substituents. researchgate.net

Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the crystal lattice. This information is vital for understanding the solid-state properties of the material. beilstein-journals.org

Complementary Spectroscopic Techniques (e.g., UV-Vis Absorption, Infrared Spectroscopy) for Electronic and Vibrational Characterization

Other spectroscopic methods provide additional layers of characterization.

UV-Vis Absorption Spectroscopy: This technique probes the electronic transitions within the molecule. The benzofuran scaffold, being an aromatic system, exhibits characteristic absorption bands in the ultraviolet-visible region. researchgate.net The position and intensity of these bands are influenced by the substituents. The methoxy groups and the aldehyde group, acting as auxochromes and chromophores respectively, affect the energy of the electronic transitions, providing insight into the conjugated π-electron system of the molecule. scielo.org.za

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would show a strong, characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. mdpi.com Other significant peaks would include C-H stretching vibrations for the aromatic and aldehyde protons, C=C stretching for the aromatic rings, and C-O stretching vibrations for the ether linkages of the methoxy groups and the furan ring. semanticscholar.orgfarmaciajournal.com

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | 1680 - 1700 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aryl Ether C-O | Stretch | 1200 - 1275 (asymmetric) |

| Aryl Ether C-O | Stretch | 1020 - 1075 (symmetric) |

| Aldehyde C-H | Stretch | 2800 - 2900 and 2700 - 2800 |

Chemical Reactivity and Mechanistic Investigations Involving 4,6 Dimethoxy 1 Benzofuran 2 Carbaldehyde

Specific Transformations of the Carbaldehyde Functional Group

The carbaldehyde group at the C2 position of 4,6-dimethoxy-1-benzofuran-2-carbaldehyde (B6229168) is a versatile functional handle that participates in a wide array of chemical transformations characteristic of aromatic aldehydes. These reactions allow for the elaboration of the core structure into more complex derivatives. Key transformations include oxidation, reduction, and various condensation reactions.

Condensation reactions are particularly common, where the aldehyde reacts with active methylene (B1212753) compounds in the presence of a base. researchgate.net For example, benzofuran-2-carbaldehydes can react with hippuric acid in acetic anhydride (B1165640), catalyzed by an acetate (B1210297) salt, in what is known as the Erlenmeyer-Plöchl reaction to form azlactones (1,3-oxazol-5(4H)-ones). researchgate.net This reaction is generally applicable to aromatic aldehydes and serves as a pathway to α,β-unsaturated α-amino acids. researchgate.net The reactivity in such condensations can be influenced by the electronic nature of the benzofuran (B130515) ring system; electron-withdrawing groups tend to activate the carbonyl group, making the reaction faster. researchgate.net

Below is a summary of typical transformations for the carbaldehyde group on a benzofuran scaffold.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃) | Carboxylic acid |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Primary alcohol |

| Condensation | Hippuric acid, Acetic anhydride, Acetate salt | Azlactone |

| Condensation | Malononitrile (B47326), Base (e.g., piperidine, triethylamine) | Dicyanovinyl derivative |

| Condensation | Wittig reagents (Phosphorus ylides) | Alkene |

This table represents general aldehyde reactivity applied to the benzofuran-2-carbaldehyde scaffold.

Elucidation of Reaction Mechanisms in Derivatization and Chemical Transformations

Understanding the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing novel synthetic pathways. The interplay between the benzofuran core and the carbaldehyde group gives rise to specific mechanistic routes in oxidative cyclizations, base-catalyzed condensations, and transition metal-catalyzed cross-couplings.

While this compound is a product of cyclization, its derivatives can be involved in further cyclization steps, notably in the synthesis of complex natural products like pterocarpans. researchgate.netresearchgate.net Pterocarpans feature a tetracyclic benzofuran-benzopyran ring system. nih.gov The synthesis can involve the reaction of a benzofuran-2-carbaldehyde with a 2-hydroxyphenylacetic acid derivative.

The mechanism for pterocarpan (B192222) formation proceeds through several key steps. First, a base-catalyzed condensation occurs between the benzofuran-2-carbaldehyde and the 2-hydroxyphenylacetic acid, leading to an intermediate α,β-unsaturated acid. This is followed by reduction of the double bond and subsequent cyclization. An alternative biomimetic approach involves the reduction of the aldehyde to an alcohol, which is then coupled with an isoflavene. The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization (an oxa-Michael addition) to form the pterocarpan skeleton. The final step is often a dehydration reaction that locks the tetracyclic structure in place.

Base-catalyzed condensation reactions at the C2-carbaldehyde group are fundamental for C-C bond formation. nih.gov A classic example is the Knoevenagel condensation. The mechanism is initiated by a base (e.g., potassium acetate, triethylamine) abstracting an acidic proton from an active methylene compound, such as malononitrile or hippuric acid, to generate a resonance-stabilized carbanion (enolate). researchgate.netnih.gov

Step 1: Enolate Formation The base removes a proton from the α-carbon of the active methylene compound.

Step 2: Nucleophilic Attack The resulting nucleophilic carbanion attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral alkoxide intermediate.

Step 3: Protonation The alkoxide intermediate is protonated, typically by the conjugate acid of the base or a solvent molecule, to yield an aldol-type addition product.

Step 4: Dehydrationresearchgate.netThis mechanistic pathway is central to reactions like the Erlenmeyer-Plöchl synthesis of azlactones from aldehydes and hippuric acid. researchgate.net

Palladium and copper co-catalyzed reactions are powerful tools for the functionalization of heterocyclic systems, including benzofurans. nih.gov These methods, such as the Sonogashira coupling, allow for the introduction of various substituents onto the benzofuran scaffold. mdpi.com While direct coupling at the aldehyde is not typical, the benzofuran ring itself can be modified with a leaving group (e.g., iodine or bromine) to participate in these reactions. The resulting functionalized benzofuran carbaldehydes are valuable synthetic intermediates.

A general mechanism for a Pd/Cu-catalyzed Sonogashira coupling involving a halo-benzofuran derivative proceeds through a catalytic cycle:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (e.g., iodo-benzofuran), forming a Pd(II) intermediate. mdpi.com

Formation of Copper Acetylide: In the presence of a copper(I) salt (the co-catalyst) and a base, the terminal alkyne is deprotonated to form a copper acetylide intermediate.

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper catalyst.

Reductive Elimination: The Pd(II) complex undergoes reductive elimination, forming the new C-C bond between the benzofuran ring and the alkyne and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. mdpi.com

This type of catalytic pathway enables the synthesis of highly functionalized benzofuran derivatives that would be difficult to access through other methods. nih.govrsc.org

Computational Chemistry and Cheminformatics for 4,6 Dimethoxy 1 Benzofuran 2 Carbaldehyde Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and inherent reactivity of 4,6-Dimethoxy-1-benzofuran-2-carbaldehyde (B6229168). DFT methods provide a balance between accuracy and computational cost, making them suitable for studying complex organic molecules. aip.org

By solving approximations of the Schrödinger equation, DFT can determine various molecular properties. nih.gov Geometry optimization using DFT, for instance with the B3LYP functional and a basis set like 6-311+G(d,p), can predict the most stable three-dimensional conformation of the molecule, including bond lengths and angles. aip.orgresearchgate.net

Key electronic properties derived from these calculations help in predicting reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining how the molecule interacts with other chemical species. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher polarizability and reactivity. researchgate.netjetir.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting sites of interaction for electrophilic and nucleophilic attacks.

These computational studies on benzofuran (B130515) derivatives have shown that such molecules are often reactive and possess favorable nonlinear optical (NLO) properties. researchgate.netjetir.org The insights gained from DFT calculations are instrumental in elucidating reaction mechanisms and predicting the outcomes of chemical transformations involving the benzofuran scaffold. pku.edu.cn

Table 1: Representative Electronic Properties of Benzofuran Derivatives from DFT Calculations

| Calculated Property | Typical Value/Observation for Benzofuran Scaffold | Significance for this compound |

| HOMO-LUMO Energy Gap (ΔE) | ~4.2 eV jetir.org | Indicates a high degree of polarizability and chemical reactivity. jetir.org |

| Electron-Rich Regions (MEP) | Oxygen atoms of the furan (B31954) ring and methoxy (B1213986) groups. | Likely sites for electrophilic attack. |

| Electron-Poor Regions (MEP) | Carbonyl carbon of the carbaldehyde group. | Likely site for nucleophilic attack. |

| First Order Hyperpolarizability | High values suggest potential NLO applications. jetir.org | Suggests potential for use in optical materials. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein). derpharmachemica.com This method is crucial for understanding the potential biological activity of a compound by modeling its interaction with a specific therapeutic target at the atomic level. mdpi.comresearchgate.net

The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. For benzofuran derivatives, docking studies have been employed to investigate their potential as inhibitors for various enzymes, including those involved in cancer and infectious diseases. nih.govresearchgate.netnih.gov For example, studies on other benzofuran compounds have identified key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active sites of target proteins like Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13). nih.govnih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-protein complex over time. nih.gov MD simulations provide a more dynamic picture of the binding event, calculating the trajectories of atoms and molecules and assessing the stability of the interactions predicted by docking. nih.govnih.gov These simulations can confirm the stability of the compound within the active site and provide insights into the binding free energy, which is a more accurate predictor of binding affinity. nih.gov

Table 2: Example of Molecular Docking Results for Benzofuran Analogues against a Protein Target

| Parameter | Finding for Benzofuran Analogues | Implication for this compound |

| Binding Affinity Score | Scores ranging from -14.11 to -14.82 kcal/mol for Pks13 inhibitors. nih.gov | Suggests the potential for strong binding to specific biological targets. |

| Key Interacting Residues | Interactions with specific amino acids (e.g., Val851 in PI3K). researchgate.net | The methoxy and aldehyde groups could form key hydrogen bonds or hydrophobic interactions. |

| Complex Stability (MD) | Simulations up to 250 ns show stable binding in the active site. nih.gov | Indicates that if the compound binds, it could form a stable, long-lasting complex with its target. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity. For benzofuran derivatives, 2D and 3D-QSAR models have been developed to predict their activity as anticancer agents, histone lysine (B10760008) methyl transferase inhibitors, or vasodilators. researchgate.netmdpi.comnih.gov

In a QSAR study, molecular descriptors (numerical values representing chemical properties) are calculated for a set of molecules with known activities. A mathematical model is then built to relate these descriptors to the activity. researchgate.net This model can then be used to predict the activity of new, untested compounds. For benzofuran derivatives, descriptors related to atom counts, bond types, and electronic properties have been found to be important for their biological activity.

Pharmacophore modeling is another key technique in predictive biology. A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. researchgate.netresearchgate.net These models can be generated based on a set of active ligands or the structure of the target's binding site. nih.gov Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of compounds to identify new molecules that match the essential features and are therefore likely to be active. nih.gov

Table 3: Key Concepts in QSAR and Pharmacophore Modeling for Benzofuran Scaffolds

| Modeling Technique | Key Descriptors/Features | Application in Drug Design |

| QSAR | Topological (e.g., T_C_C_7), Electronic, and Quantum Chemical descriptors. researchgate.net | Predicts the biological activity (e.g., pIC50) of novel benzofuran analogues before synthesis. researchgate.net |

| Pharmacophore Modeling | Hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings. researchgate.net | Identifies novel scaffolds with diverse chemical structures but similar biological activity. mdpi.com |

In Silico Screening and Rational Design of Novel this compound Analogues

In silico screening and rational design leverage the computational tools described above to discover and develop new molecules with improved properties. rsc.org This process often starts with a lead compound, such as this compound, and aims to design analogues with enhanced activity, better selectivity, or improved pharmacokinetic profiles. bepls.com

Virtual screening involves the use of computational methods, like molecular docking and pharmacophore searching, to screen large compound libraries to identify promising "hits". researchgate.netmdpi.com This approach is much faster and more cost-effective than traditional high-throughput screening of physical compounds. nih.gov

Based on the results of screening and the structural insights from docking and QSAR models, rational design principles can be applied. nih.govbepls.com This involves making specific, targeted modifications to the lead structure. For this compound, this could involve:

Modifying the substituents on the benzene (B151609) ring to enhance binding affinity.

Replacing the carbaldehyde group with other functional groups to alter reactivity or introduce new interaction points.

Altering the benzofuran core to explore different scaffold geometries.

The designed analogues are then evaluated in silico for their predicted activity, binding affinity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties before being selected for chemical synthesis and experimental testing. nih.govnih.gov This iterative cycle of design, computational evaluation, synthesis, and testing accelerates the drug discovery process. nih.gov

Table 4: Conceptual Framework for Rational Design of Analogues

| Design Strategy | Rationale | Desired Outcome |

| Substituent Modification | Altering electronic and steric properties at positions 4 and 6. | Improved binding affinity and selectivity. |

| Functional Group Alteration | Replacing the 2-carbaldehyde with bioisosteres (e.g., nitrile, ester). | Enhanced target interaction or improved metabolic stability. |

| Scaffold Hopping | Using the pharmacophore model to find entirely new core structures. | Discovery of novel chemical series with potentially better drug-like properties. mdpi.com |

| ADMET Profiling | In silico prediction of pharmacokinetic and toxicity profiles. nih.gov | Early identification and elimination of candidates with poor drug-like properties. |

Biological and Pharmacological Research Perspectives on 4,6 Dimethoxy 1 Benzofuran 2 Carbaldehyde Analogues Mechanism and Target Focused

Structure-Activity Relationship (SAR) Studies of 4,6-Dimethoxy-1-benzofuran-2-carbaldehyde (B6229168) Derivatives for Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For benzofuran (B130515) derivatives, these studies aim to identify the structural modifications that enhance therapeutic potency and selectivity. researchgate.net

The biological activity of benzofuran analogues is highly dependent on the nature and position of substituents on the core ring structure. nih.gov The introduction of different functional groups can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. nih.gov

One notable observation is the enhanced anticancer activity upon halogenation. The addition of bromine, chlorine, or fluorine atoms to the benzofuran ring has been shown to increase cytotoxic effects. nih.gov This is attributed to the ability of halogens to form "halogen bonds," an attractive interaction between the electrophilic halogen and nucleophilic sites on a target molecule, which can improve binding affinity. For instance, a derivative featuring a bromine atom on the methyl group at the 3-position of the benzofuran ring demonstrated significant cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively, while showing no toxicity to normal cells. nih.gov

The substitution pattern on phenyl rings attached to the benzofuran core also plays a critical role. In a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives evaluated for neuroprotective effects, a methyl (-CH3) group at the R2 position and a hydroxyl (-OH) group at the R3 position were identified as important for conferring potent anti-excitotoxic and antioxidant activities. researchgate.net Similarly, for N-phenylbenzofuran-2-carboxamide derivatives studied as modulators of Amyloid Beta (Aβ42) aggregation, the presence of a methoxyphenol moiety led to inhibition of fibrillogenesis, whereas a 4-methoxyphenyl (B3050149) group promoted it. nih.gov

Furthermore, hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties like chalcone (B49325), triazole, or piperazine (B1678402) have emerged as potent cytotoxic agents, leveraging the synergistic effects of the combined structures. nih.gov

| Compound Class | Key Structural Feature | Observed Biological Effect | Reference |

|---|---|---|---|

| Halogenated Benzofurans | Bromine atom at the 3-position | Potent cytotoxicity against leukemia cells (K562, HL60) | nih.gov |

| Trimethoxyacetophenone-Based Benzofurans | Analogue of Combretastatin A-4 | Potent antimitotic and antitumor activity | nih.gov |

| N-phenylbenzofuran-2-carboxamides | Methoxyphenol moiety | Inhibition of Aβ42 aggregation | nih.gov |

| N-phenylbenzofuran-2-carboxamides | 4-methoxyphenyl moiety | Promotion of Aβ42 aggregation | nih.gov |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | -CH3 at R2 position or -OH at R3 position | Neuroprotective and antioxidant activities | researchgate.net |

Understanding the three-dimensional structure (conformation) of a molecule and how it binds to its biological target is crucial for rational drug design. Studies on the conformation-activity relationship of benzofuran derivatives have been conducted to elucidate their binding modes. nih.gov Computational methods, such as molecular docking, are frequently employed to predict the interaction between a ligand (the benzofuran derivative) and its receptor. For example, a docking study of a benzofuran-1,2,3-triazole derivative showed it fit well into the colchicine (B1669291) binding site of tubulin, explaining its mechanism as a tubulin polymerization inhibitor. nih.gov

Spectroscopic techniques combined with in silico modeling also provide valuable insights. The binding of 4-nitrophenyl functionalized benzofurans to bovine serum albumin (BSA) was investigated using circular dichroism (CD) spectroscopy and docking simulations. mdpi.com The results indicated that the ligands bind to the protein, causing minor conformational changes, such as an increase in the β-sheet content of the protein structure. mdpi.com Such studies are vital for understanding the pharmacokinetics of these compounds, as binding to serum albumins can affect their distribution and availability in the body. mdpi.com

Anti-proliferative and Anticancer Mechanistic Investigations

Benzofuran derivatives exert their anti-proliferative activity through diverse mechanisms, including the induction of programmed cell death (apoptosis), modulation of cellular stress, and interference with critical cellular machinery like microtubules. tandfonline.com

Apoptosis is a key mechanism by which many anticancer agents eliminate tumor cells. nih.gov Numerous studies have shown that benzofuran analogues are potent inducers of apoptosis in various cancer cell lines. tandfonline.com This process is often mediated through caspase-dependent pathways.

One common mechanism involves the mitochondrial (intrinsic) pathway. The benzofuran derivative Moracin N was found to induce apoptosis in non-small-cell lung carcinoma cells by dysregulating mitochondrial function. frontiersin.org Another novel derivative, ACDB, triggered apoptosis in human chondrosarcoma cells by causing mitochondrial dysfunction, which led to the release of cytochrome C and subsequent activation of caspase-3. nih.gov

The regulation of apoptosis is tightly controlled by the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Benzofuran-2-acetic ester derivatives were shown to increase the Bax/Bcl-2 ratio in breast cancer cells, tipping the balance towards cell death. nih.gov Similarly, benzofuran-isatin conjugates inhibited the expression of the anti-apoptotic Bcl-2 protein in colon cancer cells. tandfonline.com A hallmark of the final stages of apoptosis is the cleavage of poly (ADP-ribose) polymerase (PARP), a process that has also been observed in cells treated with these conjugates. tandfonline.com

| Compound/Derivative Class | Cancer Cell Line | Key Apoptotic Mechanism | Reference |

|---|---|---|---|

| Benzofuran-2-acetic ester derivatives | Breast cancer | Increased Bax/Bcl-2 ratio, PARP cleavage | nih.gov |

| ACDB (a novel benzofuran derivative) | Human chondrosarcoma | Mitochondrial dysfunction, Cytochrome C release, Caspase-3 activation | nih.gov |

| Benzofuran-isatin conjugates | Colon cancer (SW-620) | Inhibition of Bcl-2, increased cleaved PARP | tandfonline.com |

| Moracin N | Non-small-cell lung carcinoma | Mitochondrial apoptosis induction | frontiersin.org |

| Benzofuran-substituted chalcones | Lung and breast cancer | Induction of the extrinsic apoptosis pathway |

The role of benzofuran derivatives in modulating cellular oxidative stress is complex, with different compounds exhibiting either pro-oxidant or antioxidant activities depending on the molecular structure and cellular context. usra.edunih.gov In cancer therapy, increasing reactive oxygen species (ROS) to levels that are toxic to cancer cells is a recognized therapeutic strategy. The benzofuran derivative Moracin N was shown to induce apoptosis and autophagy in lung cancer cells through the accumulation of ROS. frontiersin.org

Conversely, in the context of neurodegenerative diseases where oxidative stress is a contributing factor, antioxidant properties are beneficial. nih.gov Certain benzofuran-2-one derivatives have demonstrated the ability to reduce intracellular ROS levels and protect neuronal cells from oxidative stress-induced death, partly by boosting the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). mdpi.com Another derivative, MBPTA, was found to protect neuronal cells from MPP+-induced cell death by inhibiting the generation of ROS and nitric oxide (NO). nih.gov This dual capacity to either induce or suppress oxidative stress highlights the versatility of the benzofuran scaffold for different therapeutic applications. usra.edu

Microtubules, which are dynamic polymers of α- and β-tubulin proteins, are essential for cell division, motility, and intracellular transport. nih.gov They are a well-established target for anticancer drugs. researchgate.netmdpi.com Several classes of benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.net

A series of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives were found to inhibit tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis. nih.gov A docking study suggested these compounds bind to the colchicine site on tubulin. nih.gov Similarly, a series of benzofuran-based 3,4,5-trimethoxybenzamide (B1204051) derivatives were shown to inhibit tubulin polymerization in a manner consistent with the known tubulin inhibitor Combretastatin A-4 (CA-4), also resulting in G2/M phase arrest. nih.gov The derivative 6g from this series showed potent cytotoxicity against several cancer cell lines, with an IC50 value of 3.01 µM against MDA-MB-231 cells, while being significantly less toxic to non-tumoral cells. nih.gov These findings establish tubulin inhibition as a key anti-proliferative mechanism for certain benzofuran analogues. nih.govresearchgate.net

Interference with Key Intracellular Signaling Pathways (e.g., AKT, HIF-1)

Analogues of this compound have been investigated for their potential to interfere with critical intracellular signaling pathways that are often dysregulated in cancer. Benzofuran derivatives, as a class, have been shown to exert their antiproliferative activity through diverse mechanisms, including the inhibition of Hypoxia-Inducible Factor-1 (HIF-1). nih.gov HIF-1 is a key transcription factor that controls cellular adaptation to low oxygen conditions and promotes tumor growth and angiogenesis.

A structurally related isoaurone compound, 4′,6-Dihydroxy-4-methoxyisoaurone (ISOA), provides insight into a potential mechanism of action. ISOA demonstrated potent inhibitory activity against HIF-1 activation under hypoxic conditions in various human cancer cell lines. researchgate.net The study revealed that this compound significantly decreased the hypoxia-induced accumulation of the HIF-1α protein. This effect was not due to a reduction in HIF-1β or topoisomerase-I expression. Instead, the suppression of HIF-1α was linked to the strong dephosphorylation of Akt, the mammalian target of rapamycin (B549165) (mTOR), and its downstream effectors, ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein-1 (4E-BP1). researchgate.net This signaling cascade, known as the PI3K/AKT/mTOR pathway, is a crucial regulator of protein synthesis. By inhibiting this pathway at multiple points, ISOA effectively disrupts the translational machinery responsible for HIF-1α expression. researchgate.net This research suggests that benzofuran analogues may similarly target the Akt/mTOR signaling axis to suppress HIF-1α, thereby inhibiting tumor cell survival and invasiveness. researchgate.net

Mechanisms of Selective Cytotoxicity in Distinct Cancer Cell Lines

A significant focus of research on benzofuran analogues has been their selective cytotoxic effects on cancer cells while sparing normal cells. This selectivity is a highly desirable characteristic for potential anticancer agents, as it can lead to a wider therapeutic window and fewer side effects.

Studies have shown that certain benzofuran-isatin conjugates exhibit potent and selective anti-proliferative action against colorectal cancer (CRC) cell lines, such as SW620 and HT29. benthamdirect.com For instance, compound 5a, a benzofuran-isatin conjugate, displayed selective cytotoxicity and was shown to induce apoptosis in a dose-dependent manner in SW620 cells. nih.govbenthamdirect.com The mechanism behind this apoptosis induction involves the significant inhibition of the anti-apoptotic protein Bcl2 and an increase in the level of cleaved PARP, a key marker of apoptosis. nih.gov

Other halogenated benzofuran derivatives have demonstrated selective toxicity toward leukemia cell lines (K562, MOLT-4) and cervix carcinoma (HeLa) over normal human umbilical vein endothelial cells (HUVEC). nih.gov The pro-apoptotic activity of these compounds is confirmed by the significant activation of caspases 3/7. nih.govnih.gov Furthermore, some derivatives induce cytotoxicity by increasing oxidative stress. For example, the treatment of HepG2 and A549 cancer cells with certain halogenated benzofurans led to an increase in reactive oxygen species (ROS) production and lipid peroxidation, ultimately contributing to cell death. nih.gov

The selectivity can also be influenced by the specific genetic background of the cancer cells. One benzofuran derivative showed more potent cytotoxicity in Huh7 hepatoma cells, which have a mutant p53, compared to HepG2 cells with wild-type p53, suggesting a potential mechanism involving p53 status. acs.org Another compound demonstrated remarkable selectivity by significantly inhibiting the growth of ER-dependent MCF-7 breast cancer cells with only a minor effect on normal HaCaT cells. acs.org

Table 1: Selective Cytotoxicity of Benzofuran Analogues in Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | Normal Cell Line | IC₅₀ (µM) in Cancer Cells | Selectivity Notes |

| Benzofuran-isatin conjugate (5a) | SW-620 (Colon) | - | 9.4 | Provoked apoptosis in a dose-dependent manner. nih.govbenthamdirect.com |

| Benzofuran-isatin conjugate (5a) | HT-29 (Colon) | - | 8.7 | Displayed selective anti-proliferative action. nih.govbenthamdirect.com |

| Benzofuran-isatin conjugate (5d) | SW-620 (Colon) | - | 6.5 | Showed excellent broad activity against NCI-55 human cancer cell lines. nih.gov |

| Benzofuran-isatin conjugate (5d) | HT-29 (Colon) | - | 9.8 | Displayed selective cytotoxicity with a good safety profile. nih.gov |

| Compound 11e | MCF-7 (Breast, ER-dependent) | HaCaT (Keratinocyte) | Not specified | Significantly inhibited MCF-7 growth with minor effect on HaCaT cells. acs.org |

| Compound 7 | Huh7 (Liver, mutant p53) | HepG2 (Liver, wild-type p53) | 22 (at 48h) | More potent in mutant p53 cells; IC₅₀ > 80 µM in HepG2. acs.org |

| Various Halogenated Derivatives | K562, MOLT-4 (Leukemia) | HUVEC (Endothelial) | Not specified | Showed significant cytotoxic activity and selectivity for cancer cell lines. nih.gov |

Anti-infective Property Exploration

Antibacterial Efficacy and Underlying Mechanisms of Action

Benzofuran derivatives have demonstrated significant potential as antibacterial agents against a range of pathogens. A study on 4,6-dimethoxy-2-(4-methoxyphenyl)benzofuran-3-yl-methanone derivatives showed notable activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. Specifically, derivatives with 2,4-dimethoxy, 2,4,6-trimethoxy, and 3,4,5-trimethoxy phenyl rings displayed excellent antibacterial activity when compared to the standard drug norfloxacin.

More recent research into the mechanism of action has provided deeper insights. A series of novel benzofuran derivatives incorporating disulfide moieties exhibited remarkable activity against plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac). acs.orgnih.gov The most potent compound, V40, had EC₅₀ values of 0.28 µg/mL against Xoo and 0.56 µg/mL against Xoc, significantly outperforming control bactericides. acs.orgnih.gov Preliminary mechanistic studies, combining proteomic analysis and enzyme activity assays, suggest that these compounds may function as versatile bactericides by disrupting key cellular processes in the target bacteria. acs.orgnih.gov The overarching view is that the benzofuran scaffold is a useful pharmacophore for discovering novel antibacterial agents that may operate through various mechanisms. benthamdirect.com

Antifungal Potential and Mechanistic Insights

The benzofuran scaffold is a core component of numerous synthetic and natural compounds with antifungal properties. sigmaaldrich.comresearchgate.net Amiodarone, a synthetic drug based on the benzofuran ring system, exhibits potent, broad-spectrum antifungal activity. Its mechanism is thought to involve the mobilization of intracellular Ca²⁺, a key event in its fungicidal action. researchgate.net

Inspired by this, researchers have synthesized and tested various benzofuran derivatives against pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus. sigmaaldrich.comresearchgate.net The results indicate that specific structural features are crucial for activity. For example, converting a methyl benzofurancarboxylate derivative into its dibromo derivative drastically increased its antifungal potency. sigmaaldrich.comresearchgate.net While these new compounds did not always directly correlate Ca²⁺ fluxes with their antifungal effects, they did enhance the amiodarone-induced calcium influx, suggesting their mechanism is at least partly related to disrupting calcium homeostasis. researchgate.net

Another promising antifungal mechanism for benzofuran analogues is the inhibition of N-myristoyltransferase (NMT). nih.gov NMT is an essential enzyme for the viability of pathogenic fungi, such as Candida albicans. nih.gov Benzofuran-triazole hybrids have been designed as NMT inhibitors, showing high selectivity and potent antifungal activity. Molecular docking studies have helped to elucidate the binding modes of these compounds within the NMT crystal structure, confirming it as a viable target. nih.gov

Antiviral Activities (e.g., HIV-1 Reverse Transcriptase Inhibition, HIV Entry Inhibition, HIV-1 Protease Inhibition)

Analogues based on the benzofuran scaffold have emerged as multifaceted inhibitors of Human Immunodeficiency Virus-1 (HIV-1), targeting multiple stages of the viral life cycle.

HIV-1 Reverse Transcriptase (RT) Inhibition: Several studies have identified benzofuran derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). A series of 3-benzoyl benzofurans were found to be effective NNRTIs. nih.gov In a separate study, a new class of benzofurano[3,2-d]pyrimidine-2-ones was identified as nucleotide-competing HIV-1 RT inhibitors (NcRTIs). nih.gov Optimization of this scaffold led to compounds with low nanomolar antiviral potency that remained effective against viruses resistant to other major classes of RT inhibitors. nih.gov

HIV Entry Inhibition: The HIV entry process, which involves the binding and fusion of the virus with a host cell, is another key target. iapac.orgwikipedia.org Research has shown that while 3-benzoyl benzofurans act as RT inhibitors, their pyrazole (B372694) derivatives function as HIV entry inhibitors. nih.gov This demonstrates how modifications to the core scaffold can switch the mechanism of action to a different viral target.

HIV-1 Protease Inhibition: HIV-1 protease is a critical enzyme that cleaves viral polyproteins into functional proteins, a necessary step for producing mature, infectious virions. Some benzofuran derivatives have shown the ability to inhibit this enzyme. A study found that certain 3-benzoyl benzofurans and their pyrazole derivatives were mild inhibitors of HIV-1 protease. nih.gov One pyrazole derivative, 5f, was identified as the most active protease inhibitor in the series, with an IC₅₀ value of 31.59 µM. nih.gov Another report noted that a cyclic sulfamide-based inhibitor containing 2-benzofuran substituents showed a Kᵢ of 0.53 µM against wild-type HIV-1 protease, suggesting the benzofuran moiety could favorably interact with the enzyme's S3 pocket. nih.gov

Neurobiological Activities and Enzyme Inhibition Studies

Benzofuran derivatives have been extensively explored for their neurobiological activities, particularly as inhibitors of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

Numerous studies have reported the synthesis of benzofuran analogues with potent and often selective cholinesterase inhibitory activity. For instance, a series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were found to be potent BChE inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range (e.g., 0.054 µM). nih.gov Similarly, certain 2-phenylbenzofuran (B156813) derivatives showed selective inhibitory properties for the BChE enzyme. researchgate.net

Other research has focused on 2-arylbenzofuran derivatives isolated from natural sources, such as Cortex Mori Radicis. Several of these natural compounds demonstrated more potent BChE-inhibitory activity than the standard drug galantamine, while showing weak or no activity against AChE, indicating high selectivity. nih.gov For example, Cathafuran C exhibited the most potent and selective inhibitory activity against BChE with a Kᵢ value of 1.7 µM. nih.gov The structure-activity relationships derived from these studies suggest that features like prenylation and the specific positioning of hydroxyl or halogen groups on the benzofuran and associated phenyl rings are critical for potent and selective inhibition. nih.govresearchgate.net

Table 2: Cholinesterase Inhibition by Benzofuran Analogues

| Compound/Analogue Class | Target Enzyme | IC₅₀ / Kᵢ Value | Selectivity Notes |

| Benzofuran-2-carboxamide-N-benzyl pyridinium halides | BChE | 0.054 - 2.7 µM | Potent BChE inhibitors. nih.gov |

| Cathafuran C (2-arylbenzofuran) | BChE | Kᵢ = 1.7 µM | Potent and selective for BChE over AChE. nih.gov |

| Other 2-arylbenzofuran derivatives | BChE | IC₅₀ = 2.5 - 32.8 µM | More potent BChE inhibition than galantamine (IC₅₀ = 35.3 µM). nih.gov |

| Benzofuran-triazole derivative (10d) | AChE | IC₅₀ = 0.55 µM | Highly potent inhibitor of AChE. nih.gov |

| 7-bromo-2-(3,5-dihydroxyethoxyphenyl)benzofuran | BChE | IC₅₀ = 3.57 µM | Selective for BChE. researchgate.net |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Mechanisms

Analogues of this compound have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of cholinergic neurotransmission. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

The inhibitory mechanism of these benzofuran derivatives often involves a dual binding mode. Molecular docking studies have revealed that these compounds can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE and BChE. The benzofuran core typically anchors the molecule within the active site gorge, while various substituents can form hydrogen bonds, and pi-pi stacking interactions with key amino acid residues. For instance, a series of 5,6-dimethoxybenzofuran-3-one derivatives bearing a benzyl (B1604629) pyridinium moiety were found to be potent dual inhibitors of both AChE and BChE. One of the most active compounds in this series exhibited an IC50 value of 52 ± 6.38 nM against acetylcholinesterase, with docking studies indicating a binding mode similar to the reference drug donepezil.

Furthermore, some 2-phenylbenzofuran derivatives have shown selective inhibition of BChE over AChE. One such compound demonstrated the highest BChE inhibition with an IC50 value of 30.3 μM and was identified as a mixed-type inhibitor through kinetic analysis. Molecular dynamics simulations suggested that this selective inhibitor binds to both the CAS and PAS of BChE. The varied inhibitory profiles and selectivity of these analogues underscore the importance of the substitution pattern on the benzofuran ring system in determining their interaction with cholinesterases.

Inhibitory Activities of Benzofuran Analogues against AChE and BChE

| Compound Type | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|---|

| Benzofuran-triazole derivative (10d) | AChE | 0.55 ± 1.00 | - | - |

| 2-Arylbenzofuran derivative (Cathafuran C) | BChE | 2.5 | 1.7 | Competitive |

| 2-Phenylbenzofuran derivative | BChE | 30.3 | - | Mixed-type |

| 5-bromo-2-(4-hydroxybenzyl)benzofuran | BChE | 2.93 | - | - |

| 5,6-dimethoxybenzofuranone derivative | AChE | 0.052 ± 0.00638 | - | - |

Modulation of Other Enzymatic Targets (e.g., 5-Lipoxygenase, Protein Tyrosine Phosphatases)

Beyond their effects on cholinesterases, analogues of this compound have been shown to modulate the activity of other significant enzymatic targets, including 5-lipoxygenase (5-LOX) and protein tyrosine phosphatases (PTPs).

5-Lipoxygenase (5-LOX): 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Benzofuran derivatives have emerged as inhibitors of this enzyme. For example, a series of 2-substituted benzofuran hydroxamic acids were synthesized and found to be potent 5-lipoxygenase inhibitors. The potency of these inhibitors was influenced by the lipophilicity of the substituents at the 2-position of the benzofuran nucleus. Some of the most potent compounds in this series exhibited IC50 values as low as 40 nM. The mechanism of inhibition by some 4-hydroxybenzofuranols is thought to involve the reduction of the oxidized form of 5-lipoxygenase to an inactive state.

Protein Tyrosine Phosphatases (PTPs): PTPs are crucial regulators of signal transduction pathways, and their dysregulation is implicated in various diseases, including cancer and autoimmune disorders. Benzofuran-based compounds have been identified as inhibitors of several PTPs. For instance, a library of 6-hydroxybenzofuran-5-carboxylic acids (benzofuran salicylic (B10762653) acids) yielded compounds with significant inhibitory potency against lymphoid tyrosine phosphatase (Lyp, PTPN22), with IC50 values ranging from 0.27 to 6.2 μM. Docking studies revealed that these inhibitors bind to both the catalytic pocket and a nearby peripheral site of the enzyme. More recently, benzofuran-2-carboxylic acid derivatives have been identified as reversible inhibitors of LYP, with Ki values as low as 0.93 μM. These findings highlight the potential of the benzofuran scaffold in the design of selective PTP inhibitors.

Inhibitory Activities of Benzofuran Analogues against Other Enzymatic Targets

| Compound Type | Target Enzyme | IC50 (µM) | Ki (µM) |

|---|---|---|---|

| 2-Substituted benzofuran hydroxamic acid | 5-Lipoxygenase | 0.04 | - |

| 6-Hydroxybenzofuran-5-carboxylic acid | Lyp (PTPN22) | 0.27 - 6.2 | - |

| Benzofuran-2-carboxylic acid derivative (D34) | LYP (PTPN22) | - | 0.93 |

| Benzofuran-2-carboxylic acid derivative (D14) | LYP (PTPN22) | - | 1.34 |

| Benzofuran isoxazoline (B3343090) derivative | PTP1B | 76 | - |

Antioxidant and Anti-inflammatory Mechanistic Pathways

Antioxidant Mechanisms: Many benzofuran derivatives exhibit potent antioxidant activity, which is often attributed to their ability to scavenge free radicals. The presence of hydroxyl and methoxy (B1213986) groups on the benzofuran ring system can enhance this radical-scavenging capacity. For example, certain novel benzofuran-based compounds have demonstrated strong DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, comparable to that of vitamin C. This antioxidant potential can contribute to the neuroprotective effects observed with some of these compounds by mitigating oxidative stress, a key pathological feature in neurodegenerative diseases.

Anti-inflammatory Mechanistic Pathways: The anti-inflammatory effects of benzofuran analogues are often mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. Research has shown that some benzofuran derivatives can exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. For instance, certain benzofuran-heterocycle hybrids have been found to down-regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells. Mechanistic studies revealed that these effects were associated with the inhibition of the phosphorylation of key proteins in the NF-κB and MAPK pathways, such as p65, IκBα, IKKα/β, ERK, p38, and JNK. By suppressing these pathways, these compounds can effectively reduce the inflammatory response.

Applications of 4,6 Dimethoxy 1 Benzofuran 2 Carbaldehyde in Synthetic Organic Chemistry

Role of 4,6-Dimethoxy-1-benzofuran-2-carbaldehyde (B6229168) as a Versatile Building Block in Complex Molecule Synthesis

Organic building blocks are functionalized molecules that serve as foundational components for the modular assembly of more complex molecular architectures. sigmaaldrich.com While benzofuran-2-carbaldehydes, in general, are utilized in various synthetic transformations, specific, documented examples of this compound serving as a versatile building block for a wide range of complex molecules are not readily found in the surveyed literature. The reactivity of the aldehyde group and the electron-rich nature of the dimethoxy-substituted aromatic ring theoretically allow for a variety of chemical transformations, yet its extensive application in this context is not widely reported.

Strategic Use in the Total Synthesis of Natural Products and Bioactive Compounds

The total synthesis of natural products containing a benzofuran (B130515) core is a significant area of research in organic chemistry. rsc.org Synthetic chemists often employ pre-functionalized benzofuran intermediates to construct these complex targets. nih.gov However, a thorough review of the literature did not yield specific examples where this compound is strategically employed as a key intermediate or starting material in the total synthesis of a known natural product or bioactive compound. Research in this area tends to focus on other substituted benzofurans or involves the construction of the benzofuran ring system during the synthetic sequence. rsc.org

Development of Chemical Probes and Tools for Advanced Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. rsc.org Fluorescent probes, in particular, often incorporate heterocyclic scaffolds. The structural characteristics of a dimethoxy-benzofuran system could potentially lend themselves to the development of such tools. For instance, polarity-sensitive fluorophores can be designed from various heterocyclic cores. rsc.org Despite this potential, there is no specific mention in the available literature of this compound being used in the development of chemical probes or other advanced tools for biological research. The research on benzofuran-based probes appears to focus on different substitution patterns and more complex, often polycyclic, systems.

Future Directions and Emerging Research Avenues for 4,6 Dimethoxy 1 Benzofuran 2 Carbaldehyde

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

The convergence of artificial intelligence (AI) and chemistry is revolutionizing molecular design and drug discovery. arxiv.org Machine learning (ML) models, trained on vast chemical datasets, can predict molecular properties, reaction outcomes, and biological activities with increasing accuracy, thereby accelerating the design-make-test-analyze cycle. arxiv.orgcam.ac.uk

For 4,6-Dimethoxy-1-benzofuran-2-carbaldehyde (B6229168), AI and ML offer a powerful toolkit to rationally design novel analogues with enhanced therapeutic properties. By analyzing the chemical space around the core scaffold, ML algorithms can identify key structural modifications that are likely to improve potency, selectivity, and pharmacokinetic profiles. arxiv.org Explainable AI techniques can further provide insights into the structure-activity relationships (SAR), guiding chemists in their synthetic efforts. arxiv.org For instance, models can predict how different substituents on the benzofuran (B130515) ring or modifications to the carbaldehyde group will affect binding affinity to a specific biological target. nih.gov This data-driven approach minimizes the trial-and-error nature of traditional chemical synthesis and allows for a more focused exploration of the most promising molecular designs. cam.ac.uk

Table 1: Application of AI/ML in the Design of this compound Analogues

| AI/ML Application | Description | Potential Impact on Research |

| Predictive Modeling | Training algorithms on existing benzofuran bioactivity data to predict the properties of novel, virtual analogues. | Rapidly screen thousands of potential derivatives to prioritize synthesis of the most promising candidates. |

| Generative Models | Using models like Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs) to generate entirely new molecular structures based on desired properties. | Discover novel benzofuran scaffolds with potentially unique biological activities that might not be conceived through traditional design. |

| Retrosynthesis Prediction | Employing AI to predict viable synthetic routes for newly designed target molecules. youtube.com | Streamline the synthetic planning process, identifying the most efficient and cost-effective ways to produce novel analogues. |

| Explainable AI (XAI) | Utilizing techniques to understand the basis of model predictions, highlighting the molecular features most critical for activity. arxiv.org | Deepen the understanding of structure-activity relationships, enabling more intuitive and knowledge-driven molecular design. |

Development of Novel Catalytic and Sustainable Synthetic Methodologies

The synthesis of benzofuran derivatives has been an area of intense research, with a continuous drive towards more efficient, sustainable, and versatile methods. acs.org Traditional synthetic routes often require harsh conditions or multi-step processes. researchgate.net Future research will focus on developing novel catalytic strategies that offer milder reaction conditions, higher yields, greater functional group tolerance, and are more environmentally benign. acs.orgresearchgate.net

Transition-metal catalysis, using elements like palladium, copper, rhodium, and nickel, has been instrumental in constructing the benzofuran nucleus. acs.orgresearchgate.net Recent advancements include palladium-copper catalyzed Sonogashira coupling followed by intramolecular cyclization, and copper-catalyzed reactions of salicylaldehyde (B1680747) derivatives with alkenes. acs.orgnih.gov Furthermore, visible-light-mediated photoredox catalysis is emerging as a powerful and green synthetic tool. nih.gov These modern methodologies could be adapted for the efficient and sustainable synthesis of this compound and its derivatives, potentially reducing waste and energy consumption. The development of one-pot synthesis protocols and the use of eco-friendly solvents are also key aspects of this research direction. acs.org

Table 2: Comparison of Modern Catalytic Strategies for Benzofuran Synthesis

| Catalytic System | Description | Advantages |

| Palladium-Copper | Co-catalyst system for Sonogashira coupling of iodophenols and terminal alkynes, followed by cyclization. nih.govdivyarasayan.org | High efficiency and tolerance for a wide variety of functional groups. divyarasayan.org |

| Copper-Based | Catalyzes the reaction between salicylaldehyde-derived Schiff bases and substituted alkenes. nih.gov | Utilizes a more abundant and less expensive metal catalyst. nih.gov |

| Rhodium-Mediated | Involves arylation and subsequent cyclization between propargyl alcohols and aryl boronic acids. acs.org | Allows for the chemodivergent generation of benzofuran skeletons. acs.org |

| Visible-Light-Mediated | Uses light to promote the reaction between disulfides and enynes. nih.gov | Green and sustainable approach utilizing light as a renewable energy source. |

| Metal-Free | Employs catalysts like iodine(III) for oxidative cyclization of 2-hydroxystilbenes. nih.gov | Avoids the cost and potential toxicity associated with transition metals. |

Advanced Mechanistic Studies on Bioactivity and Target Selectivity